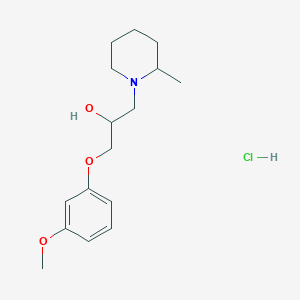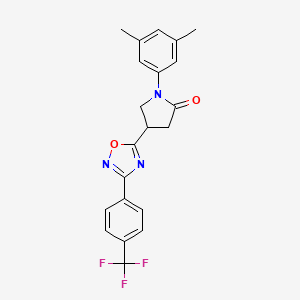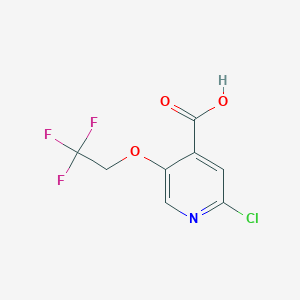![molecular formula C12H9Cl3N2OS B2708398 4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine CAS No. 339275-84-2](/img/structure/B2708398.png)
4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine is a chemical compound . It is offered by several suppliers for pharmaceutical testing . The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of this compound might involve the use of 2,4-Dichlorobenzyl Chloride . This compound has been used as a starting reagent for the synthesis of a series of novel derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational and experimental techniques . These techniques can provide information about the compound’s geometry, electronic structure, and other physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, can be determined using various experimental techniques .科学的研究の応用
Synthesis and Structural Analysis
4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine and its derivatives have been extensively studied for their synthesis, crystal structures, and potential applications in various fields. For instance, the synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate has been explored. These compounds vary in substituents at the 5-position of the pyrimidine ring, which significantly affects their hydrogen-bond interactions and, by extension, their potential biological activities (Stolarczyk et al., 2018).
Antiviral Activity
Derivatives of this compound have shown notable antiviral activity. Research into 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, for example, has identified compounds with significant inhibitory effects on the replication of herpes viruses, retroviruses, including HIV-1 and HIV-2. This suggests potential applications of these derivatives in developing antiviral drugs (Holý et al., 2002).
Cytotoxic Activity
The cytotoxic activity of 5-methyl-4-thiopyrimidine derivatives against various cancer cell lines, including Human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines, has been evaluated. The structural variations in these compounds have provided insights into their interaction mechanisms and potential as cancer therapy agents (Stolarczyk et al., 2018).
Antimicrobial and Antitubercular Activity
The synthesis and evaluation of thiazolopyrimidine-based sulfonamides clubbed with benzothiazole moiety have shown promising antimicrobial activity against certain bacterial and fungal strains, as well as antitubercular activity against H37Rv. This indicates the potential use of these compounds in treating microbial infections and tuberculosis (Patel, Purohit, & Rajani, 2014).
Biodegradation and Environmental Applications
The biodegradation of chlorimuron-ethyl, a sulfonylurea herbicide, by Rhodococcus sp. has been studied, leading to the identification of degradation products and proposed pathways. This research contributes to understanding how environmental pollutants can be effectively degraded, highlighting the ecological applications of this compound derivatives (Li et al., 2016).
将来の方向性
The future directions for research on 4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine could include further studies on its synthesis, reactivity, and potential applications. Given its structural similarity to compounds with known antiseptic properties, it could be of interest in the development of new pharmaceuticals or antiseptic agents .
作用機序
Target of action
The 2,4-dichlorobenzyl component is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of action
Without specific studies on “4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine”, it’s difficult to determine its exact mode of action. The 2,4-dichlorobenzyl component is known to have antiseptic properties, suggesting that it may interact with microbial cells to inhibit their growth or kill them .
Biochemical pathways
The 2,4-dichlorobenzyl component may affect pathways related to microbial growth and survival .
Result of action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “this compound”. The 2,4-dichlorobenzyl component is known to have antiseptic effects, suggesting that it may lead to the death of microbial cells .
特性
IUPAC Name |
4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2OS/c1-18-10-5-16-12(17-11(10)15)19-6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJHZHHIFKJCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2708315.png)
![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2708317.png)
![1-(2-Furoyl)-4-{[2-isopropyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperazine](/img/structure/B2708318.png)
![Propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2708320.png)
![3-Bromo-N-[(4-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2708321.png)
![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2708324.png)


![8'-chloro-N-(2-ethoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2708329.png)

![3-(3-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2708332.png)

![6-(1H-Tetrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2708336.png)

